REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=O.S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[C:8]([F:12])=[CH:7][C:3]=1[CH2:4][Cl:15]
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Name
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|
Quantity
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14 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
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Name
|
|
Quantity
|
70 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
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Details
|
with stirring for 2.5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the thionyl chloride was removed under reduced pressure
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Reaction Time |
2.5 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(CCl)C=C(C(=N1)Cl)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |